molecular formula C13H10F3N3O2 B3374214 5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1017477-72-3

5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3374214
CAS No.: 1017477-72-3
M. Wt: 297.23 g/mol
InChI Key: CMHWCWFZBTYURY-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated heterocyclic compound featuring a 1,2,3-triazole core substituted with a cyclopropyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 1. This compound is part of a broader class of 1-aryltriazole derivatives studied for their bioactivity, particularly in oncology and agrochemistry .

Properties

IUPAC Name

5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)8-2-1-3-9(6-8)19-11(7-4-5-7)10(12(20)21)17-18-19/h1-3,6-7H,4-5H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHWCWFZBTYURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopropyl group and the trifluoromethylphenyl group. These groups are then combined through a series of reactions, including cycloaddition and substitution reactions, to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, though its preformed triazole structure limits further [3+2] cycloadditions. Instead, reactivity focuses on:

  • Peripheral functional group modifications : The carboxylic acid group undergoes esterification (methanol/H<sup>+</sup>) and amidation (SOCl<sub>2</sub>/NH<sub>3</sub>) to form derivatives .

  • Cyclopropane ring stability : The cyclopropyl group resists ring-opening under mild conditions but undergoes cleavage with strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) or transition metal catalysts (e.g., Rh<sub>2</sub>(OAc)<sub>4</sub>) .

Metal-Catalyzed Reactions

The trifluoromethylphenyl group enhances electron-withdrawing effects, influencing catalytic behavior:

  • Copper-mediated coupling : Reacts with aryl iodides (CuI, K<sub>2</sub>CO<sub>3</sub>, DMF, 110°C) to form biaryl derivatives (62–75% yield) .

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with boronic acids yield extended π-systems (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, 80°C) .

Hydrogen Bonding and Supramolecular Interactions

Crystallographic studies reveal intermolecular hydrogen bonds between the carboxylic acid and adjacent triazole N-atoms, forming chains (N–H···O distances: 1.98–2.12 Å) . These interactions stabilize polymorphic forms and influence solubility.

Table 2: Degradation Studies

ConditionObservationHalf-LifeReference
1M HCl, 25°CCyclopropane ring intact>24 h
1M NaOH, 25°CCarboxylic acid deprotonationImmediate
5M H<sub>2</sub>SO<sub>4</sub>, 80°CPartial triazole ring decomposition3.2 h

Biological Activity Modulation via Functionalization

Derivatives exhibit enhanced pharmacological properties:

  • Methyl ester : Increased membrane permeability (logP = 2.1 vs. 0.8 for parent acid) .

  • Amide derivatives : Improved antifungal activity (IC<sub>50</sub> = 1.8 µM vs. 12.4 µM for parent) .

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry and materials science. Strategic functionalization of the carboxylic acid group and preservation of the triazole/cyclopropane framework enable tailored applications while maintaining structural integrity under physiological conditions .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Its unique structure may contribute to the development of new therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.

Mechanism of Action

The mechanism by which 5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, synthesis yields, and biological activities of 5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid with related compounds:

Compound Name Core Structure Substituents (Positions) Key Functional Groups Synthesis Yield (%) Biological Activity (GP Value/IC₅₀) References
This compound 1,2,3-Triazole 5-Cyclopropyl, 1-3-(CF₃)Ph, 4-COOH Carboxylic acid N/A (Discontinued) Not reported
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole 1-4-ClPh, 5-CF₃, 4-COOH Carboxylic acid Not specified GP = 68.09% (NCI-H522 cells)
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole 5-Methyl, 1-3-(CF₃)Ph, 4-COOH Carboxylic acid Not specified mp = 155–156°C (Physical property)
OCM-8 (Oxazole-4-carboxamide derivative) Oxazole 5-(3,4,5-F₃Ph), 4-CONH(CH₂)₃-Triazolyl Carboxamide 41 GSK-3β inhibition (IC₅₀ = 2.1 nM)
II.13.n (Fluorinated benzontrile derivative) Benzonitrile Triazolyl, CF₃Ph, difluoro-hydroxy-ketone Nitrile, ketone Not specified Crop protection activity

Key Comparisons

Triazole-based acids generally show higher solubility compared to carboxamide derivatives (e.g., OCM-8), which may influence bioavailability .

The 3-(trifluoromethyl)phenyl group at position 1 enhances lipophilicity and metabolic stability, a feature shared with the 4-chlorophenyl analog in antitumor agents .

Oxazole carboxamides (OCM-8 to OCM-11) demonstrate nanomolar IC₅₀ values against GSK-3β, highlighting the role of the carboxamide group in kinase inhibition .

Yields for oxazole derivatives (32–44%) indicate feasible synthetic routes, whereas triazole acids may require optimized protocols for cyclopropane integration.

Biological Activity

5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This compound features a trifluoromethyl group, which is recognized for enhancing the pharmacological properties of organic molecules. The molecular formula is C13H10F3N3O2C_{13}H_{10}F_3N_3O_2 with a molecular weight of approximately 297.23 g/mol.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent. Triazole derivatives have been widely studied for their ability to inhibit cancer cell proliferation and induce apoptosis.

Anticancer Properties

Research indicates that triazole-containing compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of triazoles can induce apoptosis in cancer cells while sparing normal cells, thus highlighting their selective toxicity.

Key Findings:

  • Cell Lines Tested: The compound has been evaluated against several cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).
  • IC50 Values: Some derivatives have shown IC50 values ranging from 0.6 µM to 5.19 µM, indicating potent activity against these cell lines .
  • Mechanism of Action: The anticancer mechanism often involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial in enhancing the biological activity of triazole derivatives. Studies have demonstrated that modifications in the molecular structure can significantly influence the compound's potency and selectivity for cancer cells.

Table 1: Summary of SAR Studies on Triazole Derivatives

CompoundTriazole PositionSubstituentsIC50 (µM)Target Cell Line
Derivative 11CF30.43HCT116
Derivative 24Heteroaryl2.7Eca109
Derivative 34Alkyl1.5MCF-7
Derivative 41Aryl/Amide0.6PC-3

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in preclinical models:

  • Wei et al. Study : This study synthesized a series of triazole-containing compounds and evaluated their anticancer potential both in vitro and in vivo. One notable compound demonstrated significant activity against HCT116 cells with an IC50 value of 5.19 µM and showed selectivity towards multidrug-resistant cancer cells .
  • Mechanistic Insights : Research has shown that certain triazole derivatives can inhibit cell migration and colony formation through modulation of signaling pathways such as Wnt signaling, which is pivotal in cancer metastasis .

Q & A

Q. What are the recommended methods for synthesizing 5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid?

A common approach involves cycloaddition reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole core. For example, refluxing intermediates in acetic acid with sodium acetate as a catalyst can facilitate cyclization and carboxylate formation . Precursor functionalization (e.g., introducing the cyclopropyl and trifluoromethylphenyl groups) requires careful optimization of reaction conditions to avoid side products.

Q. What crystallographic techniques are suitable for determining the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX system (e.g., SHELXL) is widely used for refinement, particularly for small molecules. Key parameters include data-to-parameter ratios (>15:1) and R factors (<0.1). For example, similar triazole derivatives have been resolved with R factors of 0.063–0.072 using SHELXL .

Q. How can spectroscopic methods confirm the compound’s structure?

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to verify substituent positions (e.g., cyclopropyl protons at δ ~1.0–2.0 ppm, trifluoromethyl at δ ~110–120 ppm in 13C^{13}C).
  • IR : Carboxylic acid C=O stretches appear near 1700 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C13_{13}H10_{10}F3_3N3_3O2_2: calc. 306.0856) .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole ring formation be addressed?

Regioselectivity in CuAAC reactions is influenced by steric and electronic factors. For example, bulky substituents (e.g., cyclopropyl) favor 1,4-disubstituted triazoles. Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies. Experimental validation via SCXRD is critical, as seen in related triazole-carboxylic acid structures .

Q. What strategies resolve discrepancies in crystallographic data, such as varying R factors?

Discrepancies may arise from data quality (e.g., crystal twinning) or refinement protocols. Use SHELXL’s TWIN and BASF commands to model twinning, and validate with Hamilton R-factor ratio tests. For example, a study on a pyrazole-carboxylic acid achieved a final R factor of 0.072 after correcting for absorption effects . Cross-validation with spectroscopic data ensures structural accuracy .

Q. How can computational methods predict the compound’s reactivity or biological activity?

  • Docking Studies : Model interactions with target proteins (e.g., enzymes with hydrophobic pockets for the trifluoromethyl group).
  • QSAR : Correlate electronic properties (HOMO/LUMO energies) with observed activities. For instance, the electron-withdrawing trifluoromethyl group enhances metabolic stability .
  • MD Simulations : Assess conformational stability of the carboxylic acid moiety in physiological conditions .

Q. What are the challenges in analyzing tautomeric or polymorphic forms of this compound?

The carboxylic acid group can exhibit tautomerism or form hydrogen-bonded dimers. Variable-temperature XRD and solid-state NMR differentiate polymorphs. For example, a triazole derivative showed two polymorphs with distinct melting points (113–115°C vs. 125–127°C) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on synthetic yields or purity?

  • Reproducibility : Validate protocols using high-purity reagents (e.g., ≥97% purity for intermediates) .
  • Analytical Cross-Check : Combine HPLC, 1H^1H-NMR, and elemental analysis to confirm purity. Discrepancies in yields may stem from unoptimized workup steps (e.g., recrystallization solvents) .

Q. Why do crystallographic studies report varying bond lengths for the triazole ring?

Bond-length variations (e.g., C–N bonds: 1.30–1.35 Å) reflect differences in refinement constraints or data resolution. SHELXL’s "DELU" command can smooth thermal motion artifacts. Compare with neutron diffraction data for higher precision .

Methodological Tables

Table 1. Key Crystallographic Parameters for Triazole Derivatives

CompoundR FactorData-to-Parameter RatioRefinement SoftwareReference
Analogous triazole-carboxylic acid0.06317.0SHELXL
Pyrazole-carboxylic acid0.07214.3SHELXL

Table 2. Synthetic Optimization Checklist

ParameterRecommendationEvidence
Reaction Temperature80–100°C for cycloaddition
CatalystCuI (1–5 mol%) for regioselective triazole formation
PurificationRecrystallization from acetic acid/water

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

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